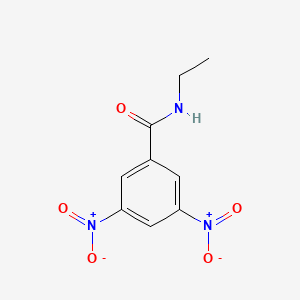

N-ethyl-3,5-dinitro-benzamide

Description

Structure

3D Structure

Properties

CAS No. |

59476-54-9 |

|---|---|

Molecular Formula |

C9H9N3O5 |

Molecular Weight |

239.18 g/mol |

IUPAC Name |

N-ethyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C9H9N3O5/c1-2-10-9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,2H2,1H3,(H,10,13) |

InChI Key |

WUXQBMBXNPOUJM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of N Ethyl 3,5 Dinitro Benzamide Molecular Architecture

Single-Crystal X-ray Diffraction Studies for Solid-State Conformation

Single-crystal X-ray diffraction analysis of N-ethyl-3,5-dinitro-benzamide (C₉H₉N₃O₅) provides a definitive insight into its solid-state molecular structure and packing. The crystallographic data reveals a molecule with distinct conformational and interactional motifs that govern its supramolecular assembly.

Analysis of Dihedral Angles and Molecular Planarity of Aromatic and Amide Moieties

The molecular structure of this compound is characterized by a notable deviation from planarity between the aromatic ring and the amide group. The dihedral angle between the mean plane of the benzene (B151609) ring and the amide group is 31.24 (14)°. This twist is a significant feature of the molecule's conformation, indicating that the amide substituent is not coplanar with the aromatic system. This non-planarity can be attributed to steric hindrance between the atoms of the amide group and the aromatic ring.

The dinitro-substituted benzene ring itself maintains a high degree of planarity, as is typical for aromatic systems. However, the nitro groups are slightly twisted out of the plane of the benzene ring. The analysis of key dihedral angles within the molecule provides a more detailed picture of its three-dimensional shape.

| Atoms Involved (Torsion Angle) | Angle (°) |

|---|---|

| O1-C7-N2-C8 | -149.2 (2) |

| C6-C7-N2-C8 | 31.4 (3) |

| C7-N2-C8-C9 | -177.0 (2) |

Intermolecular Interactions and Supramolecular Crystal Packing Motifs

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds, which play a crucial role in the formation of its supramolecular architecture.

In the crystal structure, molecules of this compound are linked by classical N—H⋯O hydrogen bonds. Specifically, the amide hydrogen atom (H2) acts as a hydrogen bond donor to an oxygen atom (O4) of a nitro group on an adjacent molecule. This interaction results in the formation of one-dimensional chains that propagate along the sigmaaldrich.com crystallographic direction.

The geometric parameters of this key hydrogen bond are detailed in the table below.

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N2—H2···O4i | 0.86 | 2.12 | 2.964 (3) | 167.0 |

Symmetry codes: (i) x+1, y, z

In addition to the strong N—H⋯O interactions, weaker C—H⋯O interactions are also present, further stabilizing the crystal packing. These involve hydrogen atoms of the ethyl group and the aromatic ring interacting with oxygen atoms of the nitro and amide groups of neighboring molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

As of the latest available data, detailed high-resolution ¹H and ¹³C NMR spectroscopic data for this compound in peer-reviewed scientific literature is not readily accessible. While NMR data for structurally related compounds such as 3,5-dinitrobenzamide (B1662146) and other N-substituted dinitrobenzamides are available, a specific, experimentally verified NMR structural assignment for the N-ethyl derivative has not been published.

For structurally similar compounds, the expected ¹H NMR spectrum would likely show characteristic signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and distinct resonances for the aromatic protons in the deshielded region of the spectrum. The ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon, the aromatic carbons (with those bearing nitro groups being significantly shifted), and the two carbons of the ethyl group. However, without experimental data, a definitive assignment of chemical shifts and coupling constants for this compound cannot be provided at this time.

1D and 2D NMR Techniques for Proton and Carbon Chemical Shift Analysis

A definitive analysis of proton and carbon chemical shifts for this compound, which would be derived from 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, is not available in the reviewed literature. Such data would be crucial for assigning the specific resonance signals to each hydrogen and carbon atom in the molecule, providing fundamental insights into its electronic environment.

Stereochemical Assignment through Chiral Solvating Agents (CSAs) and NMR Spectroscopy

The use of chiral solvating agents (CSAs) in conjunction with NMR spectroscopy is a powerful technique for the stereochemical assignment of chiral molecules. However, as this compound is an achiral molecule, this subsection is not applicable. There are no stereoisomers to be resolved or assigned.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization

A detailed characterization of the functional groups present in this compound through vibrational spectroscopy is not possible without experimental data. Infrared (IR) and Raman spectroscopy would reveal the characteristic vibrational frequencies of the amide (N-H, C=O), nitro (N-O), and ethyl (C-H) groups, as well as the aromatic ring, confirming the compound's structural integrity.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While the molecular formula of this compound is established as C₉H₉N₃O₅, confirmation through high-resolution mass spectrometry and an analysis of its fragmentation pattern from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are not documented. This analysis would provide the exact molecular weight and offer valuable information about the compound's stability and the connectivity of its atoms.

Computational Chemistry and Theoretical Modeling of N Ethyl 3,5 Dinitro Benzamide

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic properties of molecules. It is employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern the reactivity and stability of a compound.

The first step in a typical DFT study involves the geometric optimization of the molecule's structure. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. For a molecule like N-ethyl-3,5-dinitrobenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. For instance, studies on related molecules like 3-aminosalicylic acid have utilized DFT with the B3LYP/6–311G(d,p) functional level to perform such optimizations. researchgate.net

Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.

Table 1: Representative Geometric Parameters for Aromatic Amides

| Parameter | Typical Value (Å or °) |

| C-C (aromatic) bond length | 1.39 - 1.41 |

| C-N (amide) bond length | 1.33 - 1.35 |

| C=O (amide) bond length | 1.23 - 1.25 |

| N-C (ethyl) bond length | 1.46 - 1.48 |

| C-N (nitro) bond length | 1.47 - 1.49 |

| N=O (nitro) bond length | 1.21 - 1.23 |

| Aromatic C-C-C bond angle | ~120 |

| O=C-N bond angle | ~122 |

Note: This table presents typical values for bond lengths and angles in aromatic amides and nitro compounds and is for illustrative purposes. Specific values for N-ethyl-3,5-dinitrobenzamide would require a dedicated DFT calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule. ajchem-a.com

For N-ethyl-3,5-dinitrobenzamide, the presence of electron-withdrawing nitro groups is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap and influencing its electronic and reactive properties. The analysis of these orbitals provides insights into the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Charge distribution analysis provides information about how electrons are distributed within a molecule, indicating the partial charges on each atom. This is often calculated using methods like Mulliken population analysis. The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules.

The MEP surface maps regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. For N-ethyl-3,5-dinitrobenzamide, the oxygen atoms of the nitro and amide groups would be expected to be regions of high negative potential, while the hydrogen atoms of the ethyl and amide groups would exhibit positive potential.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and simulation studies are computational techniques used to predict how a small molecule (ligand), such as N-ethyl-3,5-dinitrobenzamide, might interact with a larger molecule, typically a protein or other biological macromolecule (target). These methods are fundamental in drug discovery and materials science.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding energy. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

In a study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, molecular docking was used to understand the critical interactions and binding affinities with the ROCK1 protein. peerj.com Similarly, for N-ethyl-3,5-dinitrobenzamide, docking studies could elucidate its potential interactions with various biological targets.

Table 2: Common Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Electrostatic Interaction | The attractive or repulsive force between two electrically charged objects. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. This allows for the observation of the conformational flexibility of both the ligand and the target upon binding and the stability of the predicted binding mode over a period of time.

Quantum Chemical Topology and Intermolecular Interaction Analysis (AIM, NBO, RDG)

Prediction of Nonlinear Optical (NLO) Properties and Intramolecular Charge Transfer Mechanisms

The prediction of nonlinear optical (NLO) properties and the elucidation of intramolecular charge transfer (ICT) mechanisms are crucial for evaluating the potential of a molecule in optoelectronic applications. These investigations typically involve quantum chemical calculations to determine properties such as polarizability, hyperpolarizability, and to map the electron density shifts upon electronic excitation. For N-ethyl-3,5-dinitro-benzamide, which possesses electron-withdrawing nitro groups and an amide functionality, a degree of ICT is anticipated. However, detailed computational studies that quantify its NLO response and describe the specific pathways of charge transfer are not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies and Mechanistic Insights for N Ethyl 3,5 Dinitro Benzamide Derivatives

Impact of N-Substituent Modifications on Molecular Functionality

The nature of the substituent attached to the amide nitrogen plays a critical role in modulating the biological activity of 3,5-dinitrobenzamide (B1662146) derivatives. Variations in the alkyl chain and the introduction of cyclic moieties can significantly influence the compound's properties.

Role of Alkyl Chain Length and Branching

Studies on a series of N-alkyl-3,5-dinitrobenzamides have demonstrated that the length of the alkyl chain is a key determinant of their antimycobacterial activity. A parabolic relationship is often observed between the lipophilicity, which is influenced by the alkyl chain length, and the biological activity. For instance, in a series of N-alkyl-3,5-dinitrobenzamides tested against Mycobacterium tuberculosis, derivatives with intermediate alkyl chain lengths, such as those with six and twelve carbon atoms, exhibited the most potent activity. quora.com This suggests that an optimal lipophilicity is required for the compound to effectively cross the bacterial cell wall and reach its target.

While extensive research has been conducted on linear alkyl chains, there is a lack of specific data on the impact of alkyl chain branching on the activity of N-ethyl-3,5-dinitro-benzamide derivatives. However, it can be extrapolated from general SAR principles that branching would likely affect the molecule's steric profile and lipophilicity, which in turn could influence its interaction with biological targets.

Table 1: Effect of N-Alkyl Chain Length on Antimycobacterial Activity of 3,5-Dinitrobenzamides Note: This table is a representative example based on findings in the literature and may not reflect the full scope of all studies. The activity is generally reported as Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency.

| N-Alkyl Substituent | Chain Length | Relative Antimycobacterial Activity |

| Ethyl | C2 | Moderate |

| Hexyl | C6 | High |

| Dodecyl | C12 | High |

| Hexadecyl | C16 | Low |

Influence of Aromatic and Heteroaromatic Terminal Groups

The introduction of aromatic and heteroaromatic rings at the terminus of the N-substituent has been shown to be a successful strategy for enhancing the biological activity of 3,5-dinitrobenzamide derivatives. It has been noted that complex derivatives containing a terminal aromatic moiety exhibit higher antimycobacterial activity compared to their simpler N-alkyl counterparts. quora.com For example, N-alkylphenyl-3,5-dinitrobenzamide analogs have been synthesized and evaluated as potent anti-TB agents. rsc.org

The presence of an additional aromatic or heteroaromatic ring can introduce further electronic and steric interactions with the biological target, potentially leading to a stronger binding affinity. The specific nature and substitution pattern of this terminal ring are critical for optimizing activity.

Role of Nitro Substituents in Aromatic Ring Functionalization

The two nitro groups on the benzamide's aromatic ring are fundamental to its biological activity. Their position and strong electron-withdrawing nature create a unique electronic environment that is crucial for the molecule's function.

Positional Isomerism and Electronic Effects of Nitro Groups

The 3,5-dinitro substitution pattern is a key feature for the high potency of this class of compounds. Studies comparing different nitrobenzamide isomers have consistently shown that the 3,5-dinitro derivatives are significantly more active than other positional isomers, such as the 4-nitro or unsubstituted analogs. nih.gov The strong electron-withdrawing nature of the two nitro groups, acting through both resonance and inductive effects, creates a highly electron-deficient aromatic ring. doubtnut.comresearchgate.net This electronic characteristic is believed to be a primary driver of the compound's mechanism of action.

The presence of nitro groups at the ortho and para positions to a leaving group is known to increase the reactivity of haloarenes towards nucleophilic substitution by stabilizing the intermediate carbanion. doubtnut.comvedantu.com In the context of 3,5-dinitrobenzamides, the electron-deficient ring likely plays a crucial role in the interaction with biological nucleophiles or in redox processes within the target organism. While direct comparative studies with isomers like 2,4-dinitrobenzamide (B3032253) are limited in the context of the specific N-ethyl derivative, the available evidence strongly suggests that the 3,5-disubstitution pattern is optimal for the observed biological activities. nih.gov

Mechanistic Investigations of Chemical and Biological Activities

Understanding the chemical and biological mechanisms of action of this compound derivatives is essential for rational drug design and development.

Elucidation of Chemical Reaction Pathways and Transition States

Detailed experimental or computational studies specifically elucidating the chemical reaction pathways and transition states for this compound are not extensively available in the public domain. However, insights can be drawn from related systems. The biological activity of many nitroaromatic compounds is linked to their reduction by nitroreductase enzymes within the target organism. This reduction can lead to the formation of reactive nitroso and hydroxylamine (B1172632) metabolites, which can then covalently modify biological macromolecules.

Computational chemistry provides powerful tools for investigating reaction mechanisms, including the identification of transition states. rsc.orgresearchgate.netnih.govresearchgate.netnih.gov For a reaction such as the hydrolysis or aminolysis of this compound, theoretical calculations could model the reaction pathway, determine the energy barriers (activation energies), and characterize the geometry of the transition states. Such studies would provide valuable information on the reactivity of the amide bond and how it might be influenced by the strongly electron-withdrawing dinitro-substituted ring. A study on the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate (B1224709) in acetonitrile (B52724) proposed a catalytic six-membered cyclic transition state. acs.org While this is an ester and not an amide, it suggests that complex, cyclic transition states can be involved in the reactions of 3,5-dinitrobenzoyl compounds.

Molecular Mechanisms Underlying Specific Biological Responses (e.g., Enzyme Inhibition, Membrane Disruption)

The biological activities of N-ethyl-3,5-dinitrobenzamide and its derivatives are underpinned by specific molecular interactions with cellular components. Research into related dinitrobenzamide and benzamide (B126) analogs has highlighted several key mechanisms, primarily centered on enzyme inhibition and membrane disruption.

Enzyme Inhibition:

Membrane Disruption:

In addition to enzyme inhibition, some dinitrobenzamide derivatives have been shown to exert their biological effects through the disruption of cellular membranes. This mechanism is particularly relevant for their antifungal and antimicrobial activities. researchgate.net Studies on ethyl 3,5-dinitrobenzoate, a close analog of N-ethyl-3,5-dinitrobenzamide, have suggested a mechanism of action that involves the fungal cell membrane. researchgate.net While the precise nature of this interaction is still under investigation, it is hypothesized that the lipophilic nature of the dinitroaromatic ring combined with the side chain allows the molecule to intercalate into the lipid bilayer. This intercalation can lead to a loss of membrane integrity, increased permeability, and ultimately, cell death. nih.gov The "carpet model" is one proposed mechanism, where the molecules accumulate on the membrane surface before disrupting it. nih.gov Electron paramagnetic resonance (EPR) spectroscopy studies on other membrane-active compounds have shown that such interactions can lead to decreased membrane fluidity and reduced lipid lateral motion. nih.gov

Comparative Structure-Activity Relationship Studies with Other Dinitrobenzamide and Benzamide Analogs

The structure-activity relationships (SAR) of N-ethyl-3,5-dinitrobenzamide derivatives can be better understood through comparative analysis with other dinitrobenzamide and benzamide analogs. These studies provide valuable insights into the key structural features that govern their biological activity.

A study on N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-tuberculosis agents revealed that modifications to the N-alkylphenyl portion of the molecule significantly impacted its potency. researchgate.net For example, the presence of specific substituents on the phenyl ring and the nature of the alkyl linker were found to be critical for activity against Mycobacterium tuberculosis. researchgate.net This highlights the importance of the substituent attached to the amide nitrogen in dictating the biological effect.

In the context of antifungal activity, a comparative study of 3,5-dinitrobenzoate and 3,5-dinitrobenzamide derivatives demonstrated that esters with short alkyl side chains, such as ethyl 3,5-dinitrobenzoate, exhibited potent activity. researchgate.net This suggests that the ethyl group in N-ethyl-3,5-dinitrobenzamide likely plays a crucial role in its biological profile. Furthermore, the study indicated that the presence of the two nitro groups is a key determinant of activity, a common feature across many bioactive dinitrobenzene compounds.

Comparative studies on a broader range of benzamide derivatives have also provided general SAR principles. For instance, in the development of acetylcholinesterase inhibitors, the position of substituents on the benzamide ring was found to markedly influence inhibitory activity and selectivity. nih.govresearchgate.net Specifically, para-substituted analogs often showed more potent inhibition than meta- or ortho-substituted ones. nih.gov While N-ethyl-3,5-dinitrobenzamide has meta-dinitro substitution, this principle underscores the importance of substituent placement on the aromatic ring.

The following interactive table summarizes the comparative biological activities of various dinitrobenzamide and benzamide analogs, providing a basis for understanding the potential SAR of N-ethyl-3,5-dinitrobenzamide derivatives.

| Compound/Analog Class | Biological Activity | Key SAR Findings | Reference(s) |

| N-Alkylphenyl-3,5-dinitrobenzamide Analogs | Anti-tuberculosis | Substituents on the N-phenyl ring and the alkyl linker are critical for potency. | researchgate.net |

| 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives | Antifungal | Short alkyl side chains on the ester or amide group enhance activity. The two nitro groups are essential. | researchgate.net |

| Benzamide and Picolinamide Derivatives | Acetylcholinesterase Inhibition | The position of substituents on the aromatic ring significantly influences activity and selectivity. Para-substitution is often favored. | nih.govresearchgate.net |

| Substituted Benzamide Analogs | Urease Inhibition | The nature of the substituent on the benzamide scaffold dictates the mode and potency of inhibition. | acs.org |

Environmental Research Considerations for N Ethyl 3,5 Dinitro Benzamide Derivatives

Methodologies for Assessing Environmental Transformation Pathways

The environmental persistence and transformation of N-ethyl-3,5-dinitro-benzamide are governed by a variety of chemical and biological processes. The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring significantly influences the compound's reactivity and susceptibility to degradation.

Biodegradation: Dinitroaromatic compounds are generally considered recalcitrant to rapid biodegradation. The strong electron-withdrawing properties of the nitro groups make the aromatic ring resistant to oxidative degradation by microbial enzymes. Studies on related compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT) have shown that reductive pathways are more favorable under anaerobic conditions. cdc.gov In such environments, microorganisms can sequentially reduce the nitro groups to amino groups. cdc.gov Given these characteristics, this compound is expected to exhibit significant resistance to aerobic biodegradation, while anaerobic biotransformation could potentially occur through the reduction of its nitro functional groups.

Hydrolysis: The amide linkage in this compound presents a potential site for hydrolysis, which would yield 3,5-dinitrobenzoic acid and ethylamine. The rate of this reaction under typical environmental pH conditions (pH 5-9) is not documented for this specific compound. Research on other N-substituted amides suggests that hydrolysis can be influenced by pH, with rates generally increasing under acidic or alkaline conditions. However, the stability of the amide bond is typically significant, and abiotic hydrolysis in the environment is often a slow process in the absence of enzymatic catalysis.

Photolysis: Nitroaromatic compounds are known to undergo photolysis upon absorption of ultraviolet radiation. The photolytic degradation of DNTs in aqueous solutions has been reported, leading to the formation of various transformation products. cdc.gov The process involves the excitation of the nitro group, which can lead to a variety of reactions, including the reduction of the nitro group or oxidation of other parts of the molecule. It is plausible that this compound would also be susceptible to direct photolysis in sunlit surface waters, contributing to its environmental attenuation. The presence of sensitizers or quenchers in the water, such as dissolved organic matter, could influence the rate of photodegradation.

While specific environmental transformation products of this compound have not been documented, potential products can be inferred from the degradation pathways of analogous compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and DNTs. cdc.govtandfonline.com

The primary transformation route for nitroaromatic compounds in the environment is the sequential reduction of the nitro groups. tandfonline.com This would likely lead to the formation of aminodinitro- and diaminonitro- derivatives of N-ethyl-benzamide. For instance, the reduction of one nitro group would yield N-ethyl-3-amino-5-nitro-benzamide and N-ethyl-5-amino-3-nitro-benzamide. Further reduction could lead to N-ethyl-3,5-diamino-benzamide.

Under certain conditions, condensation reactions between partially reduced intermediates, such as hydroxylamino and nitroso derivatives, can lead to the formation of dimeric azoxy compounds. tandfonline.com This has been observed in the environmental transformation of TNT. tandfonline.com

Hydrolysis of the amide bond, as previously mentioned, would result in the formation of 3,5-dinitrobenzoic acid and ethylamine. These products could then undergo further degradation.

The table below summarizes the potential transformation products of this compound based on the degradation pathways of analogous compounds.

| Potential Transformation Product | Precursor Degradation Pathway | Analogous Compound Transformation |

| N-ethyl-3-amino-5-nitro-benzamide | Reduction of one nitro group | Formation of aminodinitrotoluenes from TNT |

| N-ethyl-5-amino-3-nitro-benzamide | Reduction of one nitro group | Formation of aminodinitrotoluenes from TNT |

| N-ethyl-3,5-diamino-benzamide | Reduction of both nitro groups | Formation of diaminonitrotoluene from DNT |

| 3,5-dinitrobenzoic acid | Hydrolysis of the amide bond | Not directly analogous |

| Ethylamine | Hydrolysis of the amide bond | Not directly analogous |

| Azoxy-dimers of N-ethyl-dinitro-benzamide | Condensation of reduced intermediates | Formation of azoxytoluenes from TNT |

Advanced Analytical Techniques for Environmental Monitoring and Detection

The detection of this compound and its potential transformation products in complex environmental matrices at trace levels necessitates the use of highly sensitive and selective analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of nitroaromatic compounds in environmental samples, such as water and soil. akjournals.com This methodology offers the high selectivity and sensitivity required for detecting these compounds at the low concentrations typically found in the environment.

Sample Preparation: For water samples, a pre-concentration step is often necessary to achieve the required detection limits. Solid-phase extraction (SPE) is a common technique used for this purpose, employing sorbents that can effectively retain the target analytes from a large volume of water. For soil and sediment samples, an extraction step is required to transfer the analytes into a solvent suitable for analysis. Common extraction techniques include sonication or pressurized liquid extraction with organic solvents like acetonitrile (B52724) or methanol (B129727).

Chromatographic Separation: The separation of this compound and its potential degradation products would typically be achieved using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is a common choice for the separation of nitroaromatic compounds, offering good retention and resolution. The mobile phase usually consists of a mixture of water and an organic solvent such as methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency in the mass spectrometer.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection and quantification of target analytes. For this compound, electrospray ionization (ESI) in negative ion mode is expected to be efficient due to the presence of the electron-withdrawing nitro groups. In MS/MS analysis, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as selected reaction monitoring (SRM), allows for highly selective and sensitive quantification, minimizing interferences from the sample matrix.

The table below outlines a hypothetical LC-MS/MS method for the analysis of this compound.

| Parameter | Typical Conditions for Nitroaromatic Analysis |

| Sample Preparation (Water) | Solid-Phase Extraction (SPE) with a polymeric sorbent |

| Sample Preparation (Soil) | Sonication or Pressurized Liquid Extraction with acetonitrile/methanol |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion [M-H]⁻ | m/z 238.06 |

| Potential Product Ions | Fragments corresponding to the loss of nitro groups or parts of the ethylamide group |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Q & A

Q. Table 1. Key Crystallographic Data for N-Ethyl-3,5-dinitrobenzamide

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1 | |

| R1 (F² > 2σ(F²)) | 0.051 | |

| Dihedral angle (amide/benzene) | 31.24° | |

| Hydrogen bond (N–H⋯O) | 2.89 Å, 169° |

Q. Table 2. Synthetic Yield Optimization Strategies

| Condition | Adjustment | Impact on Yield |

|---|---|---|

| Solvent ratio (MeOH:H₂O) | 4:1 → 5:1 | ↑ Crystallinity |

| Reaction time | 72 h → 48 h (with catalyst) | ↑ Efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.